ELA-11 is synthesized based on sequences found in human proteins, specifically designed to mimic certain biological functions. This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. Peptides like ELA-11 are classified as bioactive peptides due to their ability to elicit specific biological responses in the body.
The synthesis of ELA-11 typically involves solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of the desired peptide chain.
This method ensures high purity and yield of the ELA-11 peptide, which is crucial for its subsequent analysis and application.
The molecular structure of ELA-11 can be represented using various models, including ball-and-stick and ribbon diagrams. The specific sequence of amino acids in ELA-11 determines its three-dimensional conformation, which is essential for its biological activity.
The structural integrity of ELA-11 plays a significant role in its interaction with biological targets, influencing its efficacy as a therapeutic agent.
ELA-11 can participate in various chemical reactions typical for peptides, including:
Understanding these reactions is vital for optimizing the use of ELA-11 in research and clinical applications.
The mechanism of action for ELA-11 involves its interaction with specific receptors or enzymes within human cells. Upon binding to these targets, ELA-11 can modulate various signaling pathways, potentially leading to:
These actions underscore the potential therapeutic applications of ELA-11 in treating conditions such as neurodegenerative diseases or inflammatory disorders.
ELA-11 exhibits several notable physical and chemical properties:
These properties are critical for determining how ELA-11 can be utilized in experimental settings or therapeutic formulations.
ELA-11 has several promising applications in scientific research:
The versatility of ELA-11 positions it as an important compound in ongoing biomedical research efforts aimed at understanding complex biological processes and developing novel treatments.
The Elabela peptide family originates from a 54-amino acid preproprotein that undergoes proteolytic processing to generate multiple bioactive isoforms. Within this structural hierarchy, ELA-11 occupies a distinct position as the minimal functional unit:
Table 1: Elabela Peptide Family Members
Peptide | Length (aa) | Sequence Features | Functional Significance |
---|---|---|---|
Elabela-32 | 32 | N-terminal signal peptide removed | Primary precursor for shorter isoforms |
Elabela-21 | 21 | Contains conserved C-terminal domain | Angiogenesis promotion, cardiomyocyte proliferation |
Elabela-11 | 11 | CMPLHSRVPFP (fully active core) | High-affinity APLNR binding, cardioprotection, anti-apoptotic effects |
ELA-11 represents the evolutionarily conserved C-terminal region of Elabela-32, retaining all necessary structural determinants for receptor activation despite its truncated length [3] [5] [9]. Unlike Elabela-32, which exhibits spatial constraints due to disulfide bonding, ELA-11 adopts a flexible conformation that facilitates optimal interaction with the apelin receptor ligand-binding pocket [3]. Functionally, ELA-11 demonstrates potent agonistic activity comparable to Elabela-32 in cardiovascular protection, but differs from Elabela-21 in its specific activation profiles of downstream signaling cascades [2] [3]. This positions ELA-11 as a crucial signaling molecule that balances functional efficiency with synthetic accessibility for therapeutic exploration.
The biogenesis of ELA-11 involves highly specific proteolytic cleavage events that transform the inactive Elabela-32 precursor into the bioactive fragment:
Enzymatic Machinery: Proprotein convertases, particularly furin, recognize and process Elabela-32 at conserved multibasic recognition motifs (R-X-X-R) [3]. These enzymes exhibit substrate specificity for dibasic residues at positions 31-32 (Arg³¹-Arg³²) and 42-43 (Arg⁴²-Arg⁴³) within the Elabela-32 sequence [3].
Cleavage Mechanism: Sequential endoproteolytic cleavage occurs at two primary sites:
Table 2: Proteolytic Processing Steps Generating ELA-11
Processing Step | Enzyme | Cleavage Site | Product |
---|---|---|---|
Primary cleavage | Furin | R³¹↓R³² | Elabela-32 (1-31) fragment |
Secondary cleavage | Furin | R⁴²↓R⁴³ | ELA-11 (44-54) |
Final product | N/A | N/A | Bioactive ELA-11 |
The regulation of this processing demonstrates tissue-specific patterns, with higher efficiency observed in renal and cardiovascular tissues where ELA-11 exerts significant physiological functions [3]. Mutational analyses confirm the critical importance of conserved arginine residues at these cleavage sites; substitution with serine (R31S/R32S and R42S/R43S) significantly impairs ELA-11 generation and results in accumulation of unprocessed Elabela-32 precursor [3]. Interestingly, this unprocessed mutant form exhibits enhanced tumor-suppressive activity in renal carcinoma models compared to wild-type Elabela-32, suggesting that alternative processing pathways may yield functionally distinct biological outcomes [3].
ELA-11 demonstrates remarkable sequence conservation across vertebrate species, reflecting strong evolutionary pressure to maintain its biological functions. The C-terminal motif "MPLHSRVPFP" is 100% conserved in mammals, with amphibian and piscine orthologs showing only minor variations that preserve physicochemical properties [7] [10]. This conservation extends beyond sequence to functional preservation:
Table 3: Comparative Analysis of ELA-11 Response Across Species
Species | Receptor Type | ELA-11 Efficacy | Primary Signaling Pathways |
---|---|---|---|
Human | APLNR | High (Ki = 14 nM) | Gi-cAMP, ERK/MAPK, PI3K/AKT |
Chicken | APLNR1 | Potent activation | Gi-cAMP, MAPK/ERK |
Red-eared slider turtle | APLNR2 | Potent activation | Gi-cAMP |
Zebrafish | APLNR2a/2b | Potent activation | Gi-cAMP |
The evolutionary conservation patterns of ELA-11 reflect fundamental constraints of developmental physiology. Loss-of-function studies demonstrate that ELA-11 is indispensable for cardiovascular development across vertebrate taxa, with genetic ablation causing embryonic lethality due to heart malformations [3] [7]. This conservation is maintained through purifying selection acting on both the ligand and its receptor interface, ensuring preservation of the ELA-11-APLNR interaction geometry despite millions of years of evolutionary divergence [7] [10]. The peptide's resistance to functional replacement (low compensability) further explains its strong conservation, as evidenced by the absence of suppressor genes capable of compensating for ELA-11 deficiency in experimental models [8] [10]. These findings collectively position ELA-11 as a critical node in an evolutionarily constrained signaling module essential for cardiovascular homeostasis and developmental integrity across vertebrates.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9